molecular formula C11H4Cl2N4 B14207850 (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile CAS No. 821009-82-9

(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile

Cat. No.: B14207850
CAS No.: 821009-82-9
M. Wt: 263.08 g/mol
InChI Key: BPCNTTAYLQDLKD-UHFFFAOYSA-N
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Description

(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 3,6-dichloroquinoxaline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

(3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of various materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3,6-Dichloroquinoxalin-2(1H)-ylidene)propanedinitrile include other quinoxaline derivatives such as:

  • 2,3-Dichloroquinoxaline
  • 3,6-Dichloroquinoxaline
  • 2,3-Dicyanoquinoxaline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

821009-82-9

Molecular Formula

C11H4Cl2N4

Molecular Weight

263.08 g/mol

IUPAC Name

2-(3,6-dichloro-1H-quinoxalin-2-ylidene)propanedinitrile

InChI

InChI=1S/C11H4Cl2N4/c12-7-1-2-8-9(3-7)17-11(13)10(16-8)6(4-14)5-15/h1-3,16H

InChI Key

BPCNTTAYLQDLKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=C(C#N)C#N)N2)Cl

Origin of Product

United States

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